molecular formula C22H13F9N2O2 B2854998 1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide CAS No. 338781-94-5

1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2854998
CAS No.: 338781-94-5
M. Wt: 508.344
InChI Key: ASEKFZPTDPMTID-UHFFFAOYSA-N
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Description

This compound is a pyridinecarboxamide derivative featuring three trifluoromethyl (-CF₃) groups strategically positioned to influence its physicochemical and pharmacological properties. The core structure consists of a 1,2-dihydro-2-oxopyridine ring substituted at position 1 with a 3,5-bis(trifluoromethyl)benzyl group and at position 3 with a carboxamide linked to a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl groups enhance lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry, particularly for targeting proteins with hydrophobic binding pockets .

Properties

IUPAC Name

1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F9N2O2/c23-20(24,25)13-3-1-4-16(10-13)32-18(34)17-5-2-6-33(19(17)35)11-12-7-14(21(26,27)28)9-15(8-12)22(29,30)31/h1-10H,11H2,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEKFZPTDPMTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F9N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide typically involves multiple steps. One common method includes the solventless direct amidation reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine at 140°C for 24 hours under metal- and catalyst-free conditions . This method is practical as it can be conducted in air without any special treatment or activation.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to enhance yield and efficiency. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of biocatalysts or alternative green chemistry approaches might be explored to reduce environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines .

Scientific Research Applications

1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions, which can influence its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences:

The compound most structurally analogous to the target is 2-Oxo-N-(3-pyridinyl)-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide (). Below is a comparative analysis:

Property Target Compound Analog ()
Benzyl Substituent 3,5-Bis(trifluoromethyl)benzyl (two -CF₃ groups) 4-(Trifluoromethyl)benzyl (one -CF₃ group)
Carboxamide Substituent N-(3-(Trifluoromethyl)phenyl) (phenyl ring with -CF₃) N-(3-Pyridinyl) (pyridine ring)
Molecular Formula C₂₃H₁₄F₉N₃O₂ (calculated) C₁₉H₁₄F₃N₃O₂
Molecular Weight ~571.36 g/mol 373.33 g/mol
Fluorine Content 9 fluorine atoms 3 fluorine atoms

Implications of Structural Variations:

Lipophilicity and Solubility: The target compound’s additional -CF₃ groups significantly increase its logP value (predicted >4.5), enhancing membrane permeability but reducing aqueous solubility compared to the analog in (logP ~3.1) .

Metabolic Stability :

  • Fluorine’s electronegativity and the -CF₃ groups’ inertness slow oxidative metabolism, extending the target compound’s half-life relative to the analog in .

Binding Affinity :

  • The 3-(trifluoromethyl)phenyl group in the target compound may engage in stronger van der Waals interactions with aromatic residues in enzyme active sites compared to the pyridinyl group in the analog .

Computational Predictions and Experimental Data

  • Thermodynamic Stability : The target’s higher fluorine content correlates with increased thermal stability (predicted decomposition temperature >250°C vs. ~200°C for the analog) .

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